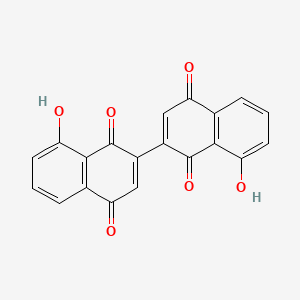

3,3'-Bisjuglone

Description

This compound is a natural product found in Juglans regia with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61836-43-9 |

|---|---|

Molecular Formula |

C20H10O6 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

8-hydroxy-2-(8-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |

InChI |

InChI=1S/C20H10O6/c21-13-5-1-3-9-15(23)7-11(19(25)17(9)13)12-8-16(24)10-4-2-6-14(22)18(10)20(12)26/h1-8,21-22H |

InChI Key |

YSWLZVWSHJYBPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=CC=C4)O |

melting_point |

270 °C |

physical_description |

Solid |

Origin of Product |

United States |

Nuclear Magnetic Resonance Nmr Spectroscopy:

¹H NMR: The proton NMR spectrum of 3,3'-Bisjuglone would show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) rings and the hydroxyl protons. The chemical shifts and coupling patterns of these signals would provide detailed information about the substitution pattern on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. nzqa.govt.nznzqa.govt.nz Key signals would include those for the carbonyl carbons of the quinone system, the carbons bearing the hydroxyl groups, and the various aromatic carbons. nzqa.govt.nz The spectrum for this compound is available in the public domain. nih.gov

Infrared Ir Spectroscopy:the Ir Spectrum of 3,3 Bisjuglone Would Exhibit Characteristic Absorption Bands That Confirm the Presence of Specific Functional Groups.nzqa.govt.nz

A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups.

Strong absorption bands around 1650-1690 cm⁻¹ would be characteristic of the C=O stretching of the quinone carbonyl groups. nzqa.govt.nz

Bands in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching of the aromatic rings.

Mass Spectrometry Ms :mass Spectrometry is Used to Determine the Molecular Weight and Fragmentation Pattern of a Compound.

Synthesis of this compound

The synthesis of this compound can be approached through several methods, often involving the dimerization of juglone (B1673114). One common strategy is the oxidative coupling of juglone in the presence of a suitable oxidizing agent. This type of reaction is applicable to the synthesis of various naturally occurring binaphthoquinones. molaid.com

Another synthetic route could involve a multi-step process starting from simpler aromatic precursors, building up the substituted naphthalene (B1677914) rings and then coupling them to form the dimeric structure. The choice of synthetic strategy would depend on the desired yield, scalability, and the availability of starting materials.

Chemical Reactivity and Important Reactions

The chemical reactivity of this compound is largely dictated by the naphthoquinone and hydroxyl functional groups.

Redox Chemistry: Like other quinones, this compound can undergo reduction to the corresponding hydroquinone. This redox property is central to its potential biological activity.

Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo reactions such as etherification and esterification, allowing for the synthesis of various derivatives.

Addition Reactions: The electron-deficient quinone ring can participate in Michael addition reactions with nucleophiles. mdpi.com

Complexation: The hydroxyl and carbonyl groups can act as chelation sites for metal ions.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is an active area of research aimed at modifying its properties for various applications. nih.govrsc.orgmdpi.com

Modification of the Hydroxyl Groups: Derivatives can be prepared by reacting the hydroxyl groups with alkyl halides or acyl chlorides to form ethers and esters, respectively. ontosight.ainih.gov

Substitution on the Aromatic Ring: Further functionalization of the aromatic rings can be achieved through electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

Derivatization of the Quinone Moiety: The carbonyl groups of the quinone can be derivatized, for example, through reactions with amines to form imines or related compounds. brieflands.comcsic.es

These synthetic modifications allow for the fine-tuning of the molecule's electronic and steric properties, which can in turn influence its chemical and biological behavior.

Plant Sources and Biogeographical Distribution of this compound

This compound is a naturally occurring naphthoquinone derivative found in specific plant species. Its presence is most notably documented in the walnut family (Juglandaceae) and has also been identified in other unrelated plant families, suggesting a scattered but significant distribution across the plant kingdom.

The Persian walnut or English walnut (Juglans regia) is a significant source of this compound. usda.govwaocp.org This deciduous tree is cultivated worldwide for its timber and edible nuts and is native to a region stretching from the Himalayas to eastern Europe. waocp.orgworldagroforestry.org

Within Juglans regia, this compound is specifically localized in the root bark. usda.govwaocp.orgarchive.org The root bark of J. regia, known locally as 'Dandas' in the Kashmir valley, has traditional uses, including for cleaning teeth and as a cosmetic for coloring lips. waocp.org The presence of naphthoquinones like juglone and bisjuglone contributes to the chemical profile of the root bark. waocp.org

The occurrence of this compound is not exclusive to the Juglans genus. It has also been reported in other plant species, indicating a broader botanical distribution. One such example is Arisaema erubescens.

In Arisaema erubescens, a member of the Araceae family, this compound has been identified in the bulb of the plant. Arisaema erubescens is a tuberous perennial characterized by its distinctive cobra lily-shaped flower and is dormant in winter. whitehousenursery.com.au

Presence in Other Plant Species (e.g., Arisaema erubescens)

Quantitative Analysis of this compound in Natural Matrices

The quantitative analysis of phytochemicals like this compound in plant materials is crucial for understanding their concentration and potential biological activity. Modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are often employed for the precise quantification of plant hormones and other secondary metabolites from crude plant extracts. researchgate.netnih.gov These methods allow for the determination of the concentration of specific compounds in various plant tissues.

While the presence of this compound in the root bark of Juglans regia is well-documented, specific quantitative data from a wide range of studies remains to be extensively compiled. usda.govwaocp.org The concentration of such compounds can vary based on geographical location, age of the plant, and environmental conditions.

Table 1: Plant Sources and Parts Containing this compound

| Plant Species | Family | Plant Part |

|---|---|---|

| Juglans regia | Juglandaceae | Root Bark usda.govwaocp.orgarchive.org |

| Arisaema erubescens | Araceae | Bulb |

Ecological Role and Adaptive Significance in Producer Organisms

The presence of secondary metabolites like this compound in plants is often associated with adaptive mechanisms that enhance their survival and competitiveness in their natural environment.

One of the primary ecological roles attributed to compounds like this compound is allelopathy. nih.govresearchgate.net Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. researchgate.netnabt.org These biochemicals, known as allelochemicals, can be released from various plant parts, including roots, leaves, and stems, and can have inhibitory or, less commonly, stimulatory effects on neighboring plants. nabt.org

The release of allelochemicals into the soil can create a chemical barrier that suppresses the growth of competing plant species, thus giving the producer plant a competitive advantage in accessing resources such as water, nutrients, and light. nih.gov In the case of Juglans regia, the presence of juglone and its derivatives, including this compound, in the root system is a classic example of allelopathy. waocp.orgworldagroforestry.org This chemical defense mechanism can influence the composition of the plant community surrounding the walnut tree.

The adaptive significance of producing such compounds is therefore closely linked to enhancing the plant's fitness by reducing competition and potentially deterring herbivores and pathogens. agroeco.orgnwcouncil.org The ability of a plant to chemically influence its immediate environment is a key aspect of its ecological strategy. researchgate.netnih.gov

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of the juglone monomer is a multistep process that originates from primary metabolism, specifically the shikimate pathway. This pathway provides the foundational aromatic ring structure. nih.govmdpi.com The subsequent steps are shared with the biosynthesis of phylloquinone (vitamin K1), diverging at a key intermediate to produce various naphthoquinones. frontiersin.orgnih.gov

The proposed biosynthetic route to juglone, and subsequently this compound, involves several key precursors and intermediates:

Chorismate : As the end-product of the shikimate pathway, chorismate is the primary precursor for the benzene (B151609) ring of the naphthoquinone structure. nih.govmdpi.comiupac.org

o-Succinylbenzoic Acid (OSB) : Chorismate is converted into OSB, a critical step that commits the molecule to the naphthoquinone pathway. frontiersin.orgjem-online.orgresearchgate.net This part of the pathway involves a core set of seven reactions. nih.gov

1,4-Dihydroxy-2-naphthoate (DHNA) : OSB is further processed to form DHNA. frontiersin.orgnih.gov This intermediate is central to the biosynthesis of phylloquinone and several specialized naphthoquinones, including juglone. nih.govnih.gov

1,4-Naphthoquinone (B94277) : It is hypothesized that DHNA undergoes decarboxylation to form a symmetrical intermediate, 1,4-naphthoquinone. nih.govresearchgate.net This step represents a key branching point from the phylloquinone pathway.

Juglone (5-hydroxy-1,4-naphthoquinone) : The final step in the monomer synthesis is the hydroxylation of 1,4-naphthoquinone to form juglone. nih.govresearchgate.net In plants like the walnut tree, juglone is often stored in its reduced, non-toxic form, hydrojuglone, which is oxidized to juglone upon exposure to air. mdpi.comwikipedia.orgresearchgate.net

This compound : This final product is formed via the oxidative dimerization of two juglone molecules. This coupling is a terminal event after the monomer has been fully synthesized. nih.govscispace.com

| Compound | Role in Pathway | Originating Pathway/Step |

|---|---|---|

| Chorismate | Primary Precursor | Shikimate Pathway |

| o-Succinylbenzoic Acid (OSB) | Key Intermediate | Conversion from Chorismate |

| 1,4-Dihydroxy-2-naphthoate (DHNA) | Central Intermediate | Conversion from OSB |

| 1,4-Naphthoquinone | Symmetrical Intermediate | Decarboxylation of DHNA |

| Juglone | Monomer Precursor | Hydroxylation of 1,4-Naphthoquinone |

| This compound | Final Dimeric Product | Oxidative Coupling of Juglone |

Enzymatic Systems Involved in this compound Formation

The conversion of primary metabolites into this compound is catalyzed by a series of specific enzymes. The enzymatic systems can be divided into those responsible for synthesizing the juglone monomer and those catalyzing the final dimerization.

Enzymes for Juglone Biosynthesis : The synthesis of juglone from chorismate involves enzymes largely shared with the phylloquinone pathway. researchgate.net The final hydroxylation step is likely carried out by an enzyme family known for such modifications.

OSB Pathway Enzymes : A set of seven core enzymes converts chorismate to DHNA. These include isochorismate synthase, OSB synthase, and DHNA-CoA synthase, among others. nih.govnih.gov

Hydroxylating Enzymes : The conversion of 1,4-naphthoquinone to juglone is believed to be catalyzed by either a Cytochrome P450 (CYP) monooxygenase or a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) . nih.gov These enzyme families are known to perform highly specific hydroxylations on aromatic rings.

Enzymes for Dimerization : The formation of this compound from two juglone molecules is an oxidative coupling reaction. Such reactions are typically catalyzed by broad-specificity oxidoreductases.

Laccases : These multi-copper oxidases are strong candidates for catalyzing the dimerization. Laccases use molecular oxygen to oxidize phenolic substrates (like juglone) into reactive radicals. nih.govplos.org These radicals can then spontaneously undergo homo-coupling to form dimers like this compound. nih.gov

Peroxidases : Enzymes like horseradish peroxidase (HRP) can also mediate the polymerization of naphthols and related phenolic compounds in the presence of hydrogen peroxide. researchgate.netnih.gov Studies have shown that peroxidase-mediated reactions can form dimers and oligomers from naphthol substrates. nih.govresearchgate.net

| Enzyme Class/Family | Proposed Catalytic Step | Mechanism |

|---|---|---|

| Phylloquinone Pathway Enzymes | Chorismate → DHNA | A series of seven enzymatic reactions including synthesis of OSB and DHNA-CoA. nih.gov |

| Cytochrome P450 (CYP) / 2-ODD | 1,4-Naphthoquinone → Juglone | Catalyzes the specific hydroxylation at the C-5 position of the naphthoquinone ring. nih.gov |

| Laccase | Juglone + Juglone → this compound | One-electron oxidation of the phenolic group on juglone to form a radical, which then couples with another radical. nih.gov |

| Peroxidase | Juglone + Juglone → this compound | Oxidative coupling of juglone molecules, using hydrogen peroxide as an oxidant. researchgate.net |

Genetic Regulation of this compound Biosynthesis

The genetic regulation of this compound production is intrinsically linked to the regulation of its monomer, juglone. Research using multi-omics approaches in Juglans species has begun to identify the genes and transcription factors that control this pathway. nih.govslu.se

Biosynthetic Gene Clusters : In many fungi, genes for secondary metabolite pathways, including those for naphthoquinones, are physically organized into biosynthetic gene clusters (BGCs) on the chromosome. asm.orgnih.gov This co-location facilitates coordinated regulation. While less common in plants, the genes for juglone biosynthesis are being identified, and their expression appears to be tightly controlled. nih.govnih.gov

Transcriptional Regulation : The expression of juglone biosynthetic genes is regulated by specific transcription factors (TFs). Combined genome, transcriptome, and metabolome analyses in Juglans mandshurica have identified several TF families that are positively correlated with juglone content. nih.govslu.se These include:

NAC

bZip

NF-YA

NF-YC

Tissue-Specific and Inducible Expression : The biosynthesis of juglone is not uniform throughout the plant. Genes involved in the pathway show tissue-specific expression, with high levels often found in roots and husks. nih.govnih.gov Furthermore, the expression of these genes and the subsequent accumulation of juglone can be induced in response to biotic and abiotic stress, suggesting that its production is a regulated defense response. mdpi.commdpi.com For example, studies in Impatiens balsamina showed that genes in the DHNA pathway were significantly upregulated in the capsule, correlating with higher naphthoquinone content. researchgate.net

Comparative Biosynthetic Pathways with Related Naphthoquinones

Naphthoquinones in the plant and microbial kingdoms are synthesized via several distinct metabolic routes, highlighting a fascinating case of convergent evolution. oup.com Comparing the juglone pathway to others reveals the diversity of biochemical strategies used to produce this class of compounds.

Juglone (Shikimate/OSB Pathway) : Originates from chorismate and proceeds through the intermediate o-succinylbenzoate (OSB) and the symmetrical molecule 1,4-naphthoquinone . nih.govoup.com This pathway is characteristic of the Juglandaceae family.

Lawsone (Shikimate/DHNA Pathway) : Found in henna (Lawsonia inermis), lawsone biosynthesis also starts with chorismate and proceeds through DHNA . However, it does not involve a symmetrical intermediate like 1,4-naphthoquinone, indicating a different enzymatic step directly from DHNA. nih.govdovepress.com

Shikonin (Shikimate/4HBA/MVA Pathway) : Synthesized in Lithospermum erythrorhizon, this pathway also begins with chorismate but branches at p-hydroxybenzoate (4HBA) . The side chain is derived from the mevalonate (MVA) pathway . oup.com

Plumbagin (B1678898) (Acetate-Polymalonate Pathway) : In the Plumbaginaceae family, plumbagin is primarily synthesized from the condensation of acetyl-CoA with multiple units of malonyl-CoA , a pathway completely independent of the shikimate-derived routes. jem-online.org

Fungal Naphthoquinones (Polyketide Pathway) : In fungi like Monascus, naphthoquinones (monasones) are typically derived from a polyketide intermediate, which is built from acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS). asm.orgnih.gov

| Compound | Primary Precursor(s) | Key Intermediate(s) | Biosynthetic Pathway Name |

|---|---|---|---|

| Juglone | Chorismate | o-Succinylbenzoate (OSB), DHNA | Shikimate/OSB Pathway |

| Lawsone | Chorismate | DHNA | Shikimate/DHNA Pathway |

| Shikonin | Chorismate, Geranyl Diphosphate | p-Hydroxybenzoate (4HBA) | Shikimate/4HBA/MVA Pathway |

| Plumbagin | Acetyl-CoA, Malonyl-CoA | Polyketide chain | Acetate-Polymalonate Pathway |

| Fungal Naphthoquinones | Acetyl-CoA, Malonyl-CoA | Polyketide chain | Polyketide Pathway |

Biotransformation and Catabolism of this compound in Biological Systems

The metabolic fate of this compound in biological systems is not well characterized, but insights can be drawn from studies on its monomer, juglone. The processes involve transformation into less toxic forms for storage and eventual degradation by environmental microorganisms.

Biotransformation for Storage : In walnut trees, juglone is typically stored in a non-toxic, reduced form called hydrojuglone . mdpi.comresearchgate.net This precursor is often conjugated with a sugar molecule to form a water-soluble glycoside, such as hydrojuglone β-D-glucopyranoside . nih.gov This glycoside is stable within the plant's cells. When tissues are damaged or shed, enzymes like β-glucosidase hydrolyze the sugar moiety, and the released hydrojuglone rapidly auto-oxidizes in the presence of air to form the toxic juglone. wikipedia.orgnih.gov

Catabolism and Degradation : Once released into the environment, juglone does not persist indefinitely. Its breakdown is influenced by both abiotic and biotic factors.

Microbial Degradation : Soil microorganisms play a crucial role in the catabolism of juglone. frontiersin.orgnih.gov Certain bacteria, notably strains of Pseudomonas, are capable of utilizing juglone as their sole source of carbon and energy, effectively breaking it down and removing it from the soil. mdpi.comwikipedia.org This microbial activity is a primary mechanism preventing the long-term accumulation of juglone in well-aerated soils. wikipedia.orgnih.gov

Metabolism in Animal Systems : While specific data on this compound is limited, studies on rats administered extracts from Juglans regia containing bisjuglone showed alterations in the activity of metabolic enzymes like xanthine dehydrogenase (XDH) and aldehyde oxidase (AO) in the kidney. nih.gov These molybdo-flavoproteins are involved in the metabolism of a wide range of xenobiotics, suggesting they could play a role in the biotransformation and clearance of naphthoquinones in animal systems. nih.gov

Chemical Synthesis, Derivatization, and Structure Activity Relationship Studies

Methodologies for the Total Synthesis of 3,3'-Bisjuglone

The total synthesis of this compound has been approached through various methodologies, primarily centered on the dimerization of its monomeric precursor, juglone (B1673114). The oxidative coupling of juglone is a prominent strategy for forging the crucial C-C bond that links the two naphthoquinone units.

One of the primary methods for the synthesis of this compound involves the oxidative dimerization of juglone. This approach leverages the reactivity of the juglone molecule to form a carbon-carbon bond at the 3-position. Various oxidizing agents and reaction conditions can be employed to facilitate this transformation. Common methods include the use of transition metal catalysts or enzymatic processes to promote the coupling reaction. The efficiency of these methods can be influenced by factors such as the choice of solvent, temperature, and the specific oxidizing agent used.

Another synthetic avenue involves multi-step sequences starting from simpler aromatic precursors. These routes offer greater control over the assembly of the bis-naphthoquinone scaffold and can be adapted to produce structurally diverse analogs. However, they are often more labor-intensive compared to the direct dimerization of juglone.

Synthetic Strategies for Analogs and Derivatives of this compound

The generation of analogs and derivatives of this compound is crucial for probing its structure-activity relationships and optimizing its biological profile. Synthetic strategies in this area are focused on modifying the peripheral positions of the bis-naphthoquinone core.

A key strategy for creating derivatives involves the functionalization of the hydroxyl groups present on the aromatic rings of this compound. These hydroxyl groups can be converted into a variety of other functional groups, such as ethers and esters, through standard synthetic transformations. This allows for the introduction of a wide range of substituents with varying electronic and steric properties.

Furthermore, modifications can be made to the quinone rings themselves. For instance, substitution reactions at the 2- and 2'-positions of the this compound scaffold can be achieved. Drawing parallels from the chemistry of juglone, reactions with various nucleophiles can lead to the introduction of new substituents at these positions. The reaction of juglone with amines and thiols has been shown to yield regioisomeric products at the 3-position, suggesting that similar derivatization of the this compound core could be a viable strategy. nih.gov

Regioselective and Stereoselective Functionalization of the this compound Scaffold

Achieving regioselective and stereoselective functionalization of the this compound scaffold presents a significant synthetic challenge due to the presence of multiple reactive sites. However, controlling the site of modification is essential for systematically evaluating the impact of substituent placement on biological activity.

Regioselective functionalization aims to introduce substituents at specific positions on the this compound molecule. This can be achieved by exploiting the inherent reactivity differences of the various positions on the aromatic and quinone rings. For example, the use of directing groups can guide the introduction of new functional groups to a particular location. While specific examples for this compound are not extensively documented, the principles of regioselective synthesis in aromatic chemistry provide a framework for such modifications.

Stereoselective synthesis becomes relevant when introducing chiral centers into the this compound structure. This is particularly important if the target derivatives are intended to interact with chiral biological macromolecules. The use of chiral catalysts or auxiliaries can facilitate the enantioselective or diastereoselective introduction of substituents, leading to the formation of single stereoisomers. Although detailed studies on the stereoselective functionalization of this compound are limited, this remains an important area for future investigation.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives correlates with their biological activity. These studies aim to identify the key structural features responsible for a compound's therapeutic or toxic effects.

For naphthoquinones in general, SAR studies have revealed that the nature and position of substituents on the quinone ring significantly influence their biological properties, including anticancer activity. nih.gov For instance, the introduction of certain functional groups can enhance cytotoxicity against cancer cell lines. While comprehensive SAR studies specifically for a series of this compound derivatives with corresponding IC50 values are not widely available in the current literature, insights can be gleaned from studies on related bis-naphthoquinones and their monomeric counterparts.

The cytotoxic effects of various quinone derivatives have been investigated against a range of cancer cell lines. nih.gov These studies provide a basis for predicting how modifications to the this compound scaffold might impact its anticancer potential. For example, alterations that affect the molecule's redox properties or its ability to interact with biological targets are likely to have a profound effect on its activity. The dimerization of the juglone unit to form this compound can in itself be considered a structural modification that influences biological activity.

Due to the limited availability of specific IC50 data for a series of this compound derivatives in the reviewed scientific literature, a detailed data table for SAR analysis cannot be generated at this time. Further research is needed to synthesize a library of this compound analogs and evaluate their biological activities to establish clear structure-activity relationships.

Computational and Theoretical Chemistry Investigations of 3,3 Bisjuglone

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to predicting the behavior of molecules. These calculations can elucidate electronic properties, determine stable conformations, and predict spectroscopic outcomes.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability. For a molecule like 3,3'-Bisjuglone, with its extended π-system across two naphthoquinone rings, a relatively small gap would be expected, suggesting it could readily participate in electron transfer reactions.

Quantum chemical calculations would precisely determine the energies of these orbitals and map their spatial distribution, identifying the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks.

Table 5.1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates electron-donating capability |

| LUMO Energy | Data not available | Indicates electron-accepting capability |

Conformational Analysis and Potential Energy Surfaces

Due to the single bond connecting the two juglone (B1673114) units, this compound can exist in various rotational conformations (rotamers). Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.com By systematically rotating the central C-C bond and calculating the corresponding energy, a potential energy surface (PES) can be generated. libretexts.orgpythoninchemistry.org

This surface maps the energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformations and the energy barriers to rotation between them. libretexts.orgpythoninchemistry.org For this compound, steric hindrance between the hydroxyl and carbonyl groups on the adjacent rings would likely be a major factor determining the preferred conformation, favoring a twisted rather than a planar structure. Identifying the global minimum on the PES is crucial, as this conformation represents the most likely structure of the molecule under normal conditions.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR)

Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov Calculations for this compound would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions responsible for its color.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which can be converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. nih.govscielo.org.za These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure confirmation.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. scielo.org.za The resulting predicted IR spectrum for this compound would show characteristic peaks for its functional groups, such as O-H, C=O, C=C, and C-O stretching and bending modes, aiding in the assignment of experimental IR spectra.

Table 5.2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| UV-Vis | λmax (nm) | Data not available |

| ¹³C NMR | Chemical Shifts (ppm) | Data not available |

| ¹H NMR | Chemical Shifts (ppm) | Data not available |

Molecular Dynamics Simulations and Conformational Flexibility

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of how a molecule behaves over time at a given temperature. nih.govresearchgate.net An MD simulation of this compound, typically in a solvent like water or DMSO, would involve solving Newton's equations of motion for every atom in the system.

This approach would allow for the exploration of the molecule's conformational flexibility, showing how it samples different rotational states and how its structure fluctuates. MD simulations are particularly useful for understanding how the solvent interacts with the molecule and influences its preferred shape and dynamics, providing a more realistic picture of its behavior in solution. nih.gov

In Silico Mechanistic Predictions of this compound Reactions

Computational methods can be used to map out the entire pathway of a chemical reaction, a process known as in silico mechanistic prediction. mdpi.com For this compound, this could involve studying its formation via the oxidative coupling of juglone, its potential degradation pathways, or its reactions with other molecules, such as biological targets.

Density Functional Theory (DFT) Studies Applied to this compound

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculates the electronic energy and other properties of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

Nearly all of the quantum chemical investigations described above (electronic structure, conformational analysis, and spectroscopic prediction) would likely be carried out using DFT methods. nih.govnih.gov Different "functionals" (approximations for the exchange-correlation energy) like B3LYP or PBE0 would be chosen depending on the specific property being investigated to achieve the most accurate results for a system like this compound. nih.gov

Reactivity Descriptors from DFTijarset.com

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, enabling the prediction of molecular properties and reactivity. Global reactivity descriptors, derived from DFT calculations, provide valuable insights into the electronic structure and chemical behavior of molecules. These descriptors include the chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in understanding the stability, reactivity, and potential interaction sites of a chemical compound.

In a general context, these reactivity descriptors are defined as follows:

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to either donate or accept electrons. A higher chemical potential (less negative value) suggests a greater tendency to donate electrons.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," implying greater stability and lower reactivity.

Global Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile.

The calculation of these descriptors for this compound would require dedicated computational studies. Such an investigation would involve geometry optimization of the molecule followed by frequency analysis to confirm a stable energy minimum. From the energies of the HOMO and LUMO, the chemical potential, hardness, and electrophilicity index could then be calculated using established theoretical frameworks.

Given the lack of specific data, a quantitative analysis of the reactivity of this compound based on DFT descriptors cannot be presented at this time. Future computational research focusing on this specific dimer is necessary to elucidate its electronic properties and reactivity profile.

Mechanistic Investigations of 3,3 Bisjuglone S Biological Activities

Molecular Target Identification and Validation

The initial step in elucidating the mechanism of a bioactive compound is the identification of its molecular targets. For 3,3'-Bisjuglone, computational methods have been employed to predict its potential protein binding partners. In silico studies have pointed towards viral proteins as possible targets.

However, it is crucial to note that while computational predictions are valuable for hypothesis generation, they require experimental confirmation. bioninja.com.aurun.edu.ngjetir.org Target validation involves demonstrating that the interaction between the compound and the predicted target is responsible for the observed biological effect. frontiersin.orgcureffi.org This can be achieved through various methods, including genetic techniques (such as knockout or knockdown studies), biochemical assays, and cell-based experiments to confirm the functional consequences of target modulation. frontiersin.orgjcancer.org Currently, published literature accessible through the conducted searches does not provide experimental validation for the computationally predicted molecular targets of this compound.

Ligand-Protein Interaction Profiling

The interaction between a ligand like this compound and its protein target is fundamental to its biological function. Profiling these interactions provides insights into the specificity and strength of the binding.

Molecular Docking Studies with Relevant Biological Targets (e.g., Rotavirus Proteins VP4, VP7, NSP4)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been utilized to investigate the interaction of this compound with key proteins of the rotavirus, a common cause of severe diarrhea in infants. telgurus.co.uk Rotavirus possesses several structural and non-structural proteins that are essential for its life cycle, including the structural proteins VP4 and VP7, and the non-structural protein NSP4, which acts as a viral enterotoxin.

An in silico study performed molecular docking of 396 phytoconstituents, including this compound, against the rotavirus proteins VP4, VP7, and NSP4. The three-dimensional structures of these viral proteins were generated using homology modeling. The study aimed to identify potential inhibitors by evaluating the binding affinity of the ligands to the active sites of these proteins. Among the compounds tested, this compound was specifically docked with the NSP4 protein.

Analysis of Binding Affinities and Hydrogen Bond Interactions

The stability of a ligand-protein complex is quantified by its binding affinity, with a more negative value indicating a stronger interaction. Hydrogen bonds are crucial non-covalent interactions that contribute significantly to this binding affinity and specificity. jci.orgwikipedia.org

In the aforementioned docking study, the interaction of this compound with the rotavirus NSP4 protein was analyzed. The study reported the binding affinity and the hydrogen bond interactions formed between the compound and the amino acid residues of the protein.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

|---|---|---|---|---|

| This compound | Rotavirus NSP4 | -6.2 | 2 | Thr 101 |

This data indicates that this compound forms a stable complex with the NSP4 protein, characterized by a binding affinity of -6.2 kcal/mol and stabilized by two hydrogen bonds with the amino acid residue Threonine 101. telgurus.co.uk Such interactions are fundamental in potentially disrupting the normal function of the NSP4 protein.

Cellular Pathway Modulation and Signal Transduction Impact

Once a compound binds to its molecular target, it can modulate various cellular signaling pathways, leading to a cascade of downstream effects. Key pathways often implicated in disease and therapeutic responses include the Wnt and NF-κB signaling pathways. nih.govnih.govdovepress.comnih.gov The Wnt pathway is crucial for cell fate, proliferation, and migration, while the NF-κB pathway is a central regulator of inflammation and immune responses. nih.govnih.govaging-us.com

At present, there is no specific information available in the reviewed scientific literature detailing the effects of this compound on cellular signaling pathways such as the Wnt or NF-κB pathways. Further research is required to determine if the interaction of this compound with its potential targets translates into the modulation of these or other critical cellular signaling cascades.

Enzymatic Inhibition or Activation Mechanisms

Many drugs exert their effects by inhibiting or activating enzymes. Enzyme inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. bioninja.com.ausavemyexams.comlibretexts.orgyoutube.com Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. bioninja.com.autelgurus.co.uksavemyexams.com Non-competitive inhibitors bind to an allosteric site, a site other than the active site, causing a conformational change that reduces the enzyme's activity. bioninja.com.autelgurus.co.uksavemyexams.com

While the docking studies suggest that this compound can bind to proteins, detailed enzyme kinetic studies are necessary to characterize the precise mechanism of inhibition or activation. run.edu.ngcureffi.orgwiley.comnih.gov Such studies would determine parameters like the inhibition constant (Ki) and reveal whether the inhibition is competitive, non-competitive, or follows another model. Currently, there are no published studies detailing the enzyme kinetic profile of this compound.

Structure-Based Drug Design Approaches Utilizing this compound

Structure-based drug design is a powerful strategy that uses the three-dimensional structure of a target protein to design and optimize new drug candidates. A known active compound, often referred to as a "lead compound," can serve as a starting point or scaffold for these design efforts. jetir.orgwikipedia.orgupmbiomedicals.com The goal is to modify the lead structure to enhance its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comphiladelphia.edu.jo

The defined structure of this compound and the data from molecular docking studies could potentially position it as a lead compound for the development of novel therapeutics, for instance, anti-rotavirus agents. nih.gov However, a review of the current literature indicates that there are no published research articles that explicitly describe the use of this compound as a scaffold or lead compound in structure-based drug design programs.

Advanced Analytical Methodologies for 3,3 Bisjuglone Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 3,3'-Bisjuglone, providing highly accurate mass measurements essential for both confirming its identity and quantifying its presence. scispace.comub.edu Unlike standard mass spectrometry, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), which is critical for unambiguous molecular formula determination. scispace.com

Structural Elucidation: For this compound (Molecular Formula: C₂₀H₁₀O₆), HRMS can verify its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass. Subsequent tandem MS (MS/MS) experiments are used to fragment the molecule. nih.gov The resulting fragmentation pattern provides evidence for the compound's connectivity, typically showing a characteristic cleavage of the bond linking the two juglone (B1673114) monomers and further fragmentation of the individual naphthoquinone rings. This detailed fragmentation data serves as a fingerprint for the molecule's structure. scispace.comnih.gov

Quantification: When coupled with liquid chromatography (LC-HRMS), this technique offers a powerful platform for the sensitive and specific quantification of this compound in various matrices. researchgate.netnih.govmdpi.com The high resolution minimizes interferences from matrix components, enhancing the accuracy of quantitative measurements. researchgate.net A significant advantage of HRMS in quantitative studies is the ability to perform retrospective data analysis; since full-scan data is acquired, one can later interrogate the data for metabolites or other compounds of interest without re-running the sample. chem-agilent.com

| Analytical Goal | HRMS Technique | Key Information Obtained |

|---|---|---|

| Structural Confirmation | Full Scan HRMS | Accurate mass measurement for elemental formula (C₂₀H₁₀O₆) determination. |

| Structural Elucidation | Tandem MS (HRMS/MS) | Fragmentation patterns confirming the dimeric structure and connectivity. |

| Quantification | LC-HRMS | Accurate measurement of compound abundance with high selectivity and sensitivity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and stereochemical elucidation of organic molecules like this compound. magritek.com Through various one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's atomic framework and spatial arrangement can be assembled.

The structure of this compound features restricted rotation about the C3-C3' single bond, leading to a form of axial chirality known as atropisomerism. This results in the existence of two non-superimposable, mirror-image enantiomers (R and S). Assigning the absolute stereochemistry is critical, as different atropisomers can exhibit distinct biological activities.

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, confirming the presence of the naphthoquinone scaffold. scielo.brmdpi.comthieme-connect.de However, 2D NMR techniques are essential for assigning the specific stereochemistry. oup.com Specifically, the Nuclear Overhauser Effect (NOE), observed in experiments like NOESY or ROESY, is used to determine the spatial proximity of protons. nih.gov By identifying NOE correlations between protons on the two different juglone rings, the relative orientation of these rings can be established, allowing for the differentiation and assignment of the specific atropisomers.

| NMR Experiment | Purpose | Information Yielded for this compound |

|---|---|---|

| ¹H NMR | Proton environment analysis | Identifies and quantifies aromatic, olefinic, and hydroxyl protons. |

| ¹³C NMR | Carbon skeleton analysis | Identifies quinone, aromatic, and hydroxyl-bearing carbons. |

| COSY | ¹H-¹H correlation | Establishes proton-proton coupling networks within each juglone unit. |

| HMQC/HSQC | ¹H-¹³C one-bond correlation | Links protons directly to the carbons they are attached to. |

| HMBC | ¹H-¹³C long-range correlation | Reveals connectivity across multiple bonds, confirming the overall structure. |

| NOESY/ROESY | Through-space proton correlation | Detects spatial proximity between protons on the two naphthoquinone rings, enabling assignment of atropisomers. wordpress.com |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the study of this compound, serving to isolate the compound from its source, separate it from impurities, and assess its final purity. tricliniclabs.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique often used to monitor the progress of chemical reactions or the fractions collected during column chromatography. google.com It provides a quick assessment of the number of components in a mixture and helps in developing solvent systems for larger-scale separations.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment of non-volatile compounds like this compound. nih.govnih.govresearchgate.net A reversed-phase C18 column with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water with an acid modifier like formic acid, provides high-resolution separation of the main compound from related substances and impurities. The purity is determined by integrating the peak area of this compound relative to the total peak area in the chromatogram. Furthermore, specialized chiral stationary phases can be used in HPLC to separate the R and S atropisomers, which is essential for studying the properties of the individual enantiomers. nih.gov

| Technique | Primary Application | Typical Conditions for this compound |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, rapid purity check | Silica gel plate; mobile phase of hexane/ethyl acetate (B1210297) or dichloromethane/methanol. |

| Preparative Column Chromatography | Isolation and purification | Silica gel stationary phase; gradient elution with hexane/ethyl acetate. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reversed-phase C18 column; mobile phase of acetonitrile/water with formic acid. |

| Chiral HPLC | Separation of enantiomers (atropisomers) | Chiral stationary phase (e.g., cellulose- or amylose-based). |

Cheminformatics and Database Utilization for Compound Characterization and Association

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data, which is vital for organizing and interpreting the complex information associated with this compound. nih.gov

Cheminformatics tools are used to calculate a wide range of molecular descriptors and physicochemical properties for this compound directly from its chemical structure. These properties include molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. bioconductor.org This data is crucial for predicting the compound's behavior in biological systems.

Furthermore, these tools generate unique molecular identifiers like SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which allow the structure of this compound to be stored and searched within large chemical databases such as PubChem, ChEMBL, and SciFinder. ebi.ac.uk These databases serve as central repositories, linking the compound's structure to scientific literature, patents, and any reported biological activity or spectral data, thereby facilitating broader research and data association.

The representation of this compound in both two and three dimensions within chemical databases serves distinct and critical functions. nih.gov

2D Structures: The 2D representation of this compound is fundamental for substructure and similarity searching. nih.gov Researchers can use the 2D structure to query databases to find other compounds containing the naphthoquinone dimer motif. This can help identify structurally related natural products, potential synthetic precursors, or compounds that might share a similar mechanism of action.

3D Structures: A 3D model of this compound, which includes its specific stereochemistry, is essential for computational studies like molecular docking. frontiersin.orgresearchgate.net These models allow researchers to simulate how the molecule might physically interact with the binding site of a biological target, such as an enzyme or protein receptor. nih.govresearchgate.net Because the R and S atropisomers have different three-dimensional shapes, their interactions with chiral biological targets will differ, potentially leading to different biological effects. Therefore, accurate 3D structures are indispensable for understanding the compound's structure-activity relationship (SAR) at a molecular level.

| Structural Representation | Primary Application | Example Use Case for this compound |

|---|---|---|

| 2D Structure | Similarity and Substructure Searching | Identifying other natural products with a bis-naphthoquinone core. |

| 3D Structure (R-atropisomer) | Molecular Modeling and Docking | Predicting the binding affinity of the R-enantiomer to a target enzyme. |

| 3D Structure (S-atropisomer) | Molecular Modeling and Docking | Comparing the predicted binding mode of the S-enantiomer to that of the R-enantiomer. |

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Genes

The biosynthetic pathway of many naphthoquinones, including the monomer juglone (B1673114), is generally understood to originate from the shikimate pathway. However, the specific enzymatic machinery responsible for the dimerization of two juglone units to form 3,3'-Bisjuglone remains largely uncharacterized. Oligomeric juglones have been isolated from plants in the Juglandaceae family, such as Pterocarya and Juglans species. researchgate.net The formation of the this compound structure is believed to occur via an oxidative coupling mechanism. researchgate.net Future research must prioritize the discovery and characterization of the enzymes—likely oxidases or peroxidases—that catalyze this specific carbon-carbon bond formation.

A promising approach involves modern genome mining and bioinformatics tools. frontiersin.orgnih.gov By sequencing the genomes of high-yielding plant sources like Juglans regia (walnut), researchers can search for Biosynthetic Gene Clusters (BGCs). frontiersin.orgnih.gov Tools like antiSMASH can predict BGCs, which can then be correlated with the presence of this compound in the plant tissue. frontiersin.orgnih.gov Subsequent heterologous expression of candidate genes in microbial hosts (e.g., E. coli or yeast) and in vitro enzymatic assays can confirm their function. The identification of these genes and enzymes is not only of fundamental scientific interest but also opens the door to metabolic engineering, potentially enabling the sustainable production of this compound and its analogs in engineered microorganisms.

| Research Approach | Objective | Potential Tools & Techniques |

| Genome Mining | Identify candidate genes and Biosynthetic Gene Clusters (BGCs) for this compound synthesis. frontiersin.orgnih.gov | Whole-genome sequencing, antiSMASH, BiG-SCAPE. frontiersin.orgnih.gov |

| Transcriptomics | Correlate gene expression profiles with compound production in different plant tissues and developmental stages. | RNA-Seq, Quantitative PCR (qPCR). |

| Enzyme Characterization | Isolate and functionally characterize the specific enzymes (e.g., laccases, peroxidases) responsible for the oxidative dimerization of juglone. | Heterologous gene expression, protein purification, in vitro enzymatic assays, X-ray crystallography. |

| Metabolic Engineering | Engineer microbial systems for the heterologous production of this compound. | CRISPR/Cas9, synthetic biology toolkits for yeast or bacteria. |

Development of Novel Synthetic Routes to Complex this compound Analogs

While this compound can be isolated from natural sources, chemical synthesis is essential for producing diverse analogs for structure-activity relationship (SAR) studies. Existing methods for synthesizing binaphthoquinones often rely on the oxidative coupling of naphthol precursors. researchgate.net Facile biomimetic syntheses of binaphthoquinones like this compound have been developed utilizing oxidative dimerization. researchgate.net

Future synthetic research should focus on developing more versatile, efficient, and stereoselective routes to not only the natural product but also a wide array of complex analogs. This includes methods that allow for precise modification at various positions on the naphthoquinone rings. The development of transition-metal-free approaches, such as those employing Diels-Alder reactions, represents a significant step toward more sustainable chemical synthesis. researchgate.net The goal is to create libraries of this compound derivatives with varied electronic and steric properties, which are crucial for probing their biological mechanisms and optimizing their activity.

| Synthetic Strategy | Description | Key Advantages |

| Biomimetic Oxidative Coupling | Mimics the proposed natural biosynthetic pathway by oxidizing substituted 4-methoxy-1-naphthols. researchgate.net | Potentially high biomimetic relevance, direct route to the core structure. |

| Electron Donor-Acceptor (EDA) Complex Oxidation | Utilizes an EDA complex of 1-naphthols with reagents like SnCl4 in the presence of oxygen to drive dimerization. researchgate.net | Offers a catalytic cycle for the coupling reagent. |

| Diels-Alder Reaction | A transition-metal-free approach using conjugated ketene (B1206846) silyl (B83357) acetals with a benzoquinone to construct the bis-naphthoquinone skeleton. researchgate.net | Avoids potentially toxic heavy metals, offers good control over regioselectivity. |

| Modern Cross-Coupling Reactions | Employing palladium, copper, or other metal catalysts to controllably form the C-C biaryl bond, allowing for greater substrate scope and functional group tolerance. | High efficiency, predictability, and suitability for creating complex, unsymmetrical analogs. |

Exploration of New Molecular Targets and Mechanistic Pathways

The biological activities of this compound are not yet fully understood, presenting a significant opportunity for future investigation. The exploration of new molecular targets is crucial for defining its therapeutic potential. vu.ltnih.gov A recent computational study identified this compound as a potential inhibitor of rotavirus proteins, specifically showing interactions with the NSP4 protein, which is involved in viral pathogenesis. scihorizon.com This provides an initial lead but represents just the tip of the iceberg.

Future research should employ a multi-pronged approach to identify and validate novel molecular targets. High-throughput screening (HTS) of this compound and its synthetic analogs against diverse protein panels (e.g., kinases, proteases, E3 ubiquitin ligases) could reveal unexpected activities. vu.lt Affinity-based proteomics, where a modified bisjuglone molecule is used as bait to pull down its binding partners from cell lysates, can provide an unbiased map of its interactome. Subsequent cellular and biochemical assays are then required to validate these putative targets and elucidate the downstream mechanistic pathways that are modulated by the compound.

| Potential Target Class | Rationale for Investigation | Proposed Research Method |

| Viral Proteins | Initial docking studies suggest activity against rotavirus proteins like NSP4. scihorizon.com | Molecular docking, enzymatic assays with viral polymerases or proteases, viral replication assays. |

| Kinases | Many quinone analogs have been identified as kinase inhibitors, a key target class in cancer therapy. researchgate.net | High-throughput kinase inhibitor screening, cell-based phosphorylation assays. |

| E3 Ubiquitin Ligases | These enzymes are emerging as critical targets in oncology and immunology. vu.lt | In vitro ubiquitination assays, screening for stabilization or degradation of specific substrate proteins. |

| DNA/RNA and Associated Enzymes | Naphthoquinones are known to intercalate into DNA and inhibit enzymes like topoisomerases. | DNA binding studies (e.g., circular dichroism), topoisomerase inhibition assays. |

Application of Advanced Computational Methods for Predictive Modeling

Advanced computational modeling offers a powerful and resource-efficient means to accelerate research into this compound. nih.gov These methods can be used to predict biological activities, understand binding mechanisms, and design novel analogs with improved properties. qlik.comgoogle.com Predictive modeling encompasses a range of techniques from molecular docking to machine learning. qlik.cominvestopedia.com

Future work should leverage these computational tools extensively. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound in complex with its protein targets, revealing the key interactions that determine binding affinity and specificity. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural features of a library of bisjuglone analogs with their measured biological activity. Machine learning algorithms, trained on existing data, can then predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. nih.gov These predictive models, when used in an iterative cycle with experimental validation, can dramatically streamline the drug discovery and development process. researchgate.net

| Computational Method | Application for this compound Research | Expected Outcome |

| Molecular Docking | Screen large libraries of proteins to identify potential new molecular targets for this compound. scihorizon.com | A ranked list of putative protein targets for experimental validation. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the this compound-protein complex over time. frontiersin.org | Detailed insights into binding stability, conformational changes, and the role of solvent. |

| MM-GBSA/PBSA | Calculate the binding free energy of this compound and its analogs to a target protein. frontiersin.org | Quantitative prediction of binding affinity to rank compounds and explain SAR. |

| QSAR & Machine Learning | Build predictive models based on the chemical structures and biological activities of known analogs. qlik.comnih.gov | A predictive tool to estimate the activity of novel, virtual compounds and guide new synthesis. |

Investigation of this compound's Role in Plant Defense and Communication

The monomer, juglone, is a well-known allelochemical, a compound released by a plant that affects the growth and survival of neighboring organisms. frontiersin.orgresearchgate.net Allelopathy is a key mechanism in plant communication and defense. mdpi.complantarchives.org Given that this compound is a major constituent in plants known for strong allelopathic effects, such as those in the walnut family, it is highly probable that it plays a significant role in these ecological interactions. scispace.com

Future research must aim to dissect the specific contribution of this compound to plant defense and communication, distinguishing its effects from those of juglone and other co-occurring metabolites. This involves direct bioassays to test its phytotoxic effects on competing plant species and its deterrent or toxic properties against herbivores and microbial pathogens. scitechnol.comresearchgate.net Furthermore, investigating whether this compound acts as a signal molecule in plant-plant communication (allelobiosis) could reveal new facets of the underground chemical dialogues that shape plant communities. nih.gov Understanding its ecological role is not only important for basic science but could also inform agricultural practices, such as the development of natural herbicides or strategies for intercropping. frontiersin.orgmdpi.com

| Area of Investigation | Research Question | Experimental Approach |

| Allelopathy | Does this compound inhibit the germination and growth of competing plant species? frontiersin.org | Seed germination assays, root growth inhibition assays with species like lettuce or radish. |

| Herbivore Defense | Does this compound act as a feeding deterrent or toxin to common insect herbivores? researchgate.net | Insect feeding choice assays, insect mortality studies. |

| Antimicrobial Defense | Is this compound effective against plant-pathogenic fungi and bacteria? scitechnol.com | In vitro growth inhibition assays (e.g., agar (B569324) diffusion method) against various microbes. |

| Plant Communication (Allelobiosis) | Can this compound released from roots be sensed by neighboring plants, inducing defense responses? nih.gov | Hydroponic co-culture systems, analysis of defense gene expression in receiver plants. |

Conclusion

Summary of Key Research Findings on 3,3'-Bisjuglone

Research on this compound has established it as a noteworthy natural product with a range of biological effects. A principal area of investigation has been its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines. researchgate.net For instance, research has shown that some naphthoquinone derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This is often associated with the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of caspase pathways. researchgate.net

Beyond its anticancer potential, this compound has been investigated for other bioactivities. Like other naphthoquinones, it is recognized for its antimicrobial properties. The core naphthoquinone structure is a key feature in many compounds with antibacterial, antifungal, and antiviral activities. scielo.org.co The ability of naphthoquinones to interfere with cellular processes, such as the electron transport chain in mitochondria, is a likely mechanism for these effects. scielo.org.co

In silico studies have also highlighted the potential of this compound. Molecular docking simulations have been used to predict its binding affinity to various protein targets, suggesting its potential as a therapeutic agent for a range of conditions. scihorizon.com These computational approaches are valuable for identifying potential mechanisms of action and guiding further experimental research.

The synthesis of this compound and its derivatives has also been a focus of research. The development of synthetic methods allows for the production of larger quantities of the compound for study and the creation of analogues with potentially enhanced or novel properties. researchgate.net This is crucial for structure-activity relationship studies, which aim to understand how the chemical structure of a molecule relates to its biological activity.

Outstanding Questions and Challenges in this compound Research

Despite the progress made, several questions and challenges remain in the study of this compound. A primary challenge is the need for more in-depth mechanistic studies to fully elucidate how it exerts its biological effects. While it is understood that naphthoquinones can act as prooxidants and electrophiles, the specific molecular targets of this compound are not yet fully characterized. nih.gov Identifying these targets is essential for understanding its full therapeutic potential and any potential off-target effects.

Another significant challenge is the translation of in vitro findings to in vivo models. While this compound has shown promise in cell-based assays, its efficacy and safety in living organisms need to be rigorously evaluated. This includes understanding its pharmacokinetic and pharmacodynamic properties, which will be critical for any potential therapeutic development.

The development of more efficient and scalable synthetic routes for this compound and its derivatives is also an ongoing area of research. While synthetic methods exist, improving their yield, cost-effectiveness, and environmental impact is important for making these compounds more accessible for research and potential commercialization. researchgate.net

Furthermore, a deeper understanding of the ecological role of this compound in the plants that produce it is needed. While it is likely involved in defense against pathogens and herbivores, the specific interactions and the ecological significance of this compound are not fully understood.

Broader Implications for Naphthoquinone Research and Natural Product Discovery

The study of this compound has broader implications for the fields of naphthoquinone research and natural product discovery. It serves as an example of the rich chemical diversity found in nature and the potential of natural products as sources of new therapeutic agents. nih.gov The investigation of dimeric naphthoquinones like this compound expands our understanding of the structure-activity relationships within this class of compounds. researchgate.net

The challenges encountered in this compound research, such as the need for detailed mechanistic studies and the translation of in vitro findings, are common to the field of natural product drug discovery. creative-biostructure.com Addressing these challenges for this compound can help to develop new approaches and technologies that can be applied to the study of other natural products. This includes the use of advanced analytical techniques, computational modeling, and innovative biological assay systems.

Moreover, the study of this compound highlights the importance of integrating different scientific disciplines, including organic chemistry, pharmacology, and molecular biology, in the process of natural product discovery and development. nih.govuic.edu This interdisciplinary approach is essential for unlocking the full potential of the vast chemical library that nature provides. The ongoing research into this compound and other naphthoquinones will undoubtedly continue to contribute to our understanding of chemical biology and the development of new medicines.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Waste Disposal : Neutralize acidic/basic waste before disposal; collect organic residues in halogen-free containers.

- Documentation : Maintain SDS sheets and train personnel on emergency procedures (e.g., spill containment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.